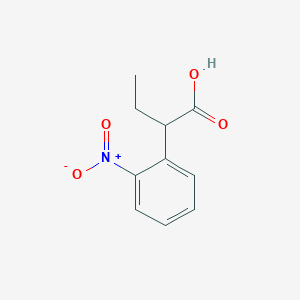
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Descripción general
Descripción
“®-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate” is a complex organic compound. It contains an aminomethyl group (-CH2NH2), which is a functional group consisting of a methyl group attached to an amino group . It also contains a fluoropyrrolidine ring, which is a five-membered ring with one fluorine atom and one nitrogen atom. The “tert-Butyl” refers to a tertiary butyl group, which is a four-carbon alkyl substituent with the formula -C(CH3)3. The carboxylate group (-COO-) is a common functional group in organic chemistry, often involved in acid-base chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoropyrrolidine ring suggests that the compound may have interesting stereochemistry . The “R” in the name indicates the configuration of the chiral center in the molecule, which would be confirmed through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aminomethyl group could participate in reactions like alkylation or acylation . The carboxylate group could engage in various reactions, including esterification or amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mecanismo De Acción
The mechanism of action of (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylateethyl-3-fluoropyrrolidine is not fully understood. However, it is believed to act as a substrate for enzymes that are involved in the synthesis of biologically active compounds. By inhibiting these enzymes, (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylateethyl-3-fluoropyrrolidine can prevent the production of these compounds, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylateethyl-3-fluoropyrrolidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and kinases, which play key roles in disease processes. Additionally, it has been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylateethyl-3-fluoropyrrolidine is its versatility as a building block for the synthesis of various biologically active compounds. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for use in certain assays or experiments due to its potential interactions with other compounds or enzymes.
Direcciones Futuras
There are several potential future directions for research involving (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylateethyl-3-fluoropyrrolidine. One area of interest is the development of new compounds that can target specific enzymes or disease processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits. Finally, research is needed to determine the safety and efficacy of (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylateethyl-3-fluoropyrrolidine in clinical trials.
Aplicaciones Científicas De Investigación
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylateethyl-3-fluoropyrrolidine has been studied for its potential applications in drug discovery and development. It has been found to be a useful building block for the synthesis of various biologically active compounds, including inhibitors of proteases, kinases, and ion channels. Additionally, it has been used in the development of potential treatments for diseases such as cancer, Alzheimer's, and Parkinson's.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGHVUMGNOAZIB-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




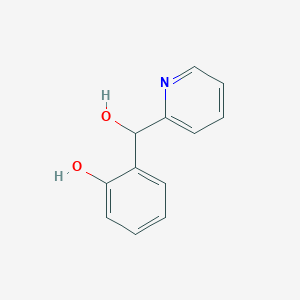
![(3aR,6aR)-rel-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3323047.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)
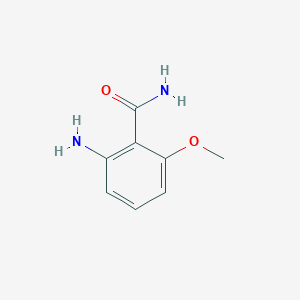
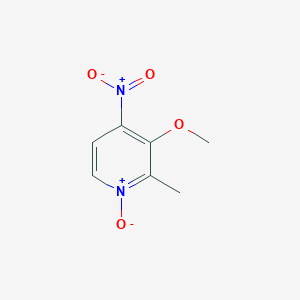

![1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one](/img/structure/B3323084.png)

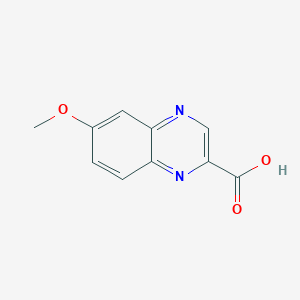

![2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B3323120.png)

